Ethyl deoxycholate

説明

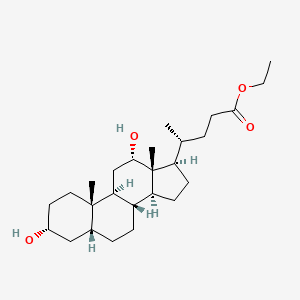

®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate cyclopenta[a]phenanthrene framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the ethyl ester moiety. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or Jones reagent.

Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride)

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple chiral centers and hydroxyl groups suggest that it may interact with biological targets in a stereospecific manner, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and chemical engineering.

作用機序

The mechanism of action of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with molecular targets in a stereospecific manner. The compound’s hydroxyl groups and ester moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry.

類似化合物との比較

Similar Compounds

- ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate

- ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexanoate

Uniqueness

The uniqueness of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate lies in its specific stereochemistry and the presence of the pentanoate ester group. These features distinguish it from similar compounds and contribute to its unique chemical and biological properties.

生物活性

Ethyl deoxycholate, a bile acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles findings from diverse studies, presenting a comprehensive overview of its biological effects, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is an ester derivative of deoxycholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats. Bile acids are known to influence various physiological processes, including lipid metabolism and gut microbiota composition. This compound's structural characteristics allow it to interact with biological membranes and proteins, potentially leading to significant biological effects.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound and its derivatives. For instance, research indicates that certain bile acid derivatives exhibit inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. In this context, ethyl chenodeoxycholate showed notable activity with an IC50 value of 8.6 µM, suggesting that this compound may also possess similar properties due to its structural similarities .

2. Cell Membrane Interactions

This compound is known to affect cell membrane integrity and permeability. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to altered cellular functions. This property is particularly relevant in drug delivery systems where this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or vesicles .

3. Toxicological Implications

The toxicity profile of this compound has been assessed in various studies. For example, investigations into its effects on human peripheral blood mononuclear cells (PBMCs) revealed that exposure could lead to cellular stress and apoptosis. Such findings underscore the importance of understanding the concentration-dependent effects of this compound in therapeutic contexts .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid membranes can lead to increased permeability and eventual cell lysis.

- Receptor Modulation : this compound may interact with specific receptors involved in lipid metabolism, influencing signaling pathways related to inflammation and cell survival.

- Enzymatic Interactions : It has been shown that bile acids can modulate enzyme activity related to drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions .

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of various bile acid derivatives against Trypanosoma cruzi. Ethyl chenodeoxycholate was identified as one of the most potent compounds, demonstrating an IC50 value significantly lower than other tested derivatives. This suggests a promising avenue for developing new antiparasitic therapies based on bile acid structures.

Case Study 2: Toxicity Assessment

In another investigation focusing on the cytotoxic effects of this compound on PBMCs, researchers observed that concentrations above 50 µM led to significant cell death through apoptotic pathways. This emphasizes the need for careful dosing in therapeutic applications involving this compound.

Research Findings Summary Table

特性

IUPAC Name |

ethyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVNCIMEWULGEX-VAYUFCLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。